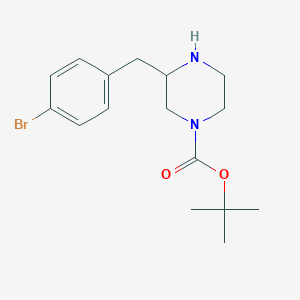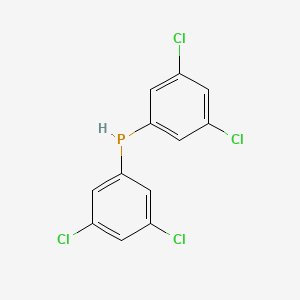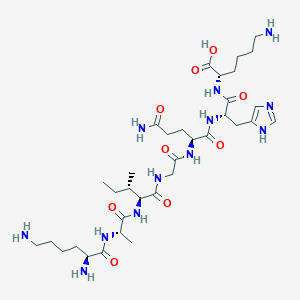![molecular formula C19H23NO3 B14198158 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol CAS No. 835612-21-0](/img/structure/B14198158.png)
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol is an organic compound that features a morpholine ring substituted with benzyloxy and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of Benzyloxy and Phenyl Groups: The benzyloxy and phenyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of 4-benzyloxyphenol with a suitable halogenated morpholine derivative under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the phenyl ring can produce cyclohexyl derivatives.
Substitution: Various substituted morpholine derivatives can be obtained depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenyl groups can facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]ethanol
- 4-(Benzyloxy)phenol
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol is unique due to the presence of both benzyloxy and phenyl groups on the morpholine ring, which imparts distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
835612-21-0 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3,4-dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol |
InChI |
InChI=1S/C19H23NO3/c1-15-19(21,23-13-12-20(15)2)17-8-10-18(11-9-17)22-14-16-6-4-3-5-7-16/h3-11,15,21H,12-14H2,1-2H3 |
Clave InChI |
IXNWSBUUPWWESK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OCCN1C)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)
![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)

![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)


![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)

